molecular formula C9H12N2O B7731371 2-methyl-5,6,7,8-tetrahydro-1H-quinazolin-4-one

2-methyl-5,6,7,8-tetrahydro-1H-quinazolin-4-one

Cat. No.: B7731371
M. Wt: 164.20 g/mol
InChI Key: POZNQGBUFZFKPQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5,6,7,8-tetrahydro-1H-quinazolin-4-one can be achieved through several methods. One common approach involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions . Another method includes the use of microwave-assisted reactions, which have been shown to enhance reaction rates and yields . Metal-catalyzed reactions, such as those involving palladium or copper catalysts, are also employed to facilitate the formation of the quinazoline core .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Phase-transfer catalysis and ultrasound-promoted reactions are often utilized to improve efficiency and reduce reaction times . The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-methyl-5,6,7,8-tetrahydro-1H-quinazolin-4-one stands out due to its unique combination of a methyl group and a tetrahydroquinazoline core. This structural feature enhances its biological activity and makes it a valuable scaffold for drug development .

Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-10-8-5-3-2-4-7(8)9(12)11-6/h2-5H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZNQGBUFZFKPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C2=C(N1)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C2=C(N1)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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